![molecular formula C9H11Cl2NO2 B2533993 (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid;hydrochloride CAS No. 930769-53-2](/img/structure/B2533993.png)
(3R)-3-Amino-3-(4-chlorophenyl)propanoic acid;hydrochloride
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Overview
Description
“(3R)-3-Amino-3-(4-chlorophenyl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 930769-53-2 . It has a molecular weight of 236.1 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClNO2.ClH/c10-7-3-1-6 (2-4-7)8 (11)5-9 (12)13;/h1-4,8H,5,11H2, (H,12,13);1H/t8-;/m1./s1 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 184-188 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Molecular Structure and Spectral Analysis
The molecular structure and spectral properties of compounds similar to (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid; hydrochloride have been extensively studied. For example, the Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectra of 4-amino-3(4-chlorophenyl) butanoic acid were recorded to analyze molecular electronic energy, geometrical structure, vibrational spectra, and thermodynamical properties. Such studies help in understanding the molecular stability and intramolecular charge transfer within the compound (Muthu & Paulraj, 2012).
Crystal Engineering
Gamma amino acids, including derivatives similar to (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid; hydrochloride, have been explored for their potential in crystal engineering. The study of multicomponent crystals formed between baclofen (which shares a similar structure) and various carboxylic acids demonstrates the significance of conformation and protonation properties in analyzing specific intermolecular interactions within crystal structures (Báthori & Kilinkissa, 2015).
Synthesis and Structural Studies
Research on the synthesis and structural analysis of compounds with structural similarities to (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid; hydrochloride contributes to the development of new synthetic methodologies. For instance, the synthesis of 4-Octulose derivatives as intermediates in synthesizing polyhydroxyindolizidines involves key reactions that could be analogous to those involved in synthesizing (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid derivatives (Izquierdo et al., 1999).
Polymorphism Studies
Investigations into the polymorphism of related compounds provide insights into the physical and chemical characterization challenges that might also apply to (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid; hydrochloride. Spectroscopic and diffractometric techniques have been used to characterize polymorphic forms of similar investigational pharmaceutical compounds (Vogt et al., 2013).
Pharmacological Studies
While the specific pharmacological applications of (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid; hydrochloride are not directly mentioned in the available literature, related compounds have been studied for their pharmacological activities. For instance, the pharmacological activity of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid and its enantiomers has been determined, highlighting the potential for similar studies on (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid; hydrochloride (Witczuk et al., 1980).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
(3R)-3-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLYBHXRFBLXNQ-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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